Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

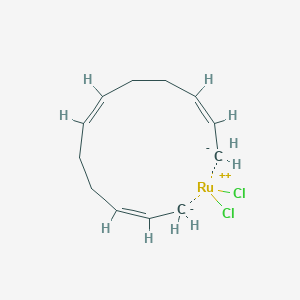

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium in a +2 oxidation state. This compound is characterized by the presence of two chloride ligands and a dodecatriene ligand with specific Z-configuration at positions 2, 6, and 10. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of ruthenium chloride with the dodecatriene ligand under controlled conditions. One common method includes the use of a ruthenium precursor such as ruthenium trichloride, which is reacted with the dodecatriene ligand in the presence of a reducing agent to achieve the +2 oxidation state of ruthenium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Allylic Alcohols to Carbonyl Compounds

The compound demonstrates exceptional catalytic efficiency in isomerizing allylic alcohols into carbonyl compounds. Key features include:

-

Substrate Scope : Primary and secondary allylic alcohols.

-

Conditions : Operates in both organic (THF) and aqueous media at ambient temperatures .

-

Mechanism : Involves hydride transfer and π-allyl intermediate formation .

Example Reaction :

CH2=CHCH2OHCat. [Ru]CH3CO(Yield: >95%)

Allylamine Isomerization

The catalyst facilitates the isomerization of allylamines to enamines under mild conditions, enabling synthetic routes to bioactive molecules .

Typical Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25–40°C

-

Catalyst Loading: 0.5–2 mol%

Amide Coupling Reactions

The compound catalyzes one-pot amide synthesis via carboxylate activation with acetylene or ethoxyacetylene :

Procedure :

-

Substrates : Carboxylates of primary/secondary amines + acetylene/ethoxyacetylene.

-

Conditions : N-Methylpyrrolidone (NMP), 40°C, 4 hours.

-

Yield : Up to 90% for aromatic and aliphatic amides.

Mechanistic Insight :

The ruthenium center activates acetylene, promoting nucleophilic attack by the amine to form the amide bond .

Redox Isomerization and Transfer Hydrogenation

The catalyst enables:

-

Redox Isomerization : Conversion of allylic alcohols to ketones via concurrent oxidation and reduction .

-

Transfer Hydrogenation : Reduction of carbonyl groups using isopropanol as a hydrogen donor .

Key Applications :

Stability and Reactivity Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Melting Point | 190–192°C | |

| Solubility | Insoluble in H2O | |

| Optimal Catalytic Temp. | 25–90°C | |

| Catalyst Loading (Typical) | 0.1–5 mol% |

Wissenschaftliche Forschungsanwendungen

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and other cellular components.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other ruthenium-based compounds.

Wirkmechanismus

The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and other cellular components, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, inhibition of enzyme activity, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dichloro[(2Z,6Z,10Z)-2,6,10-dodecatriene-1,12-diyl-κ2C1,C12]ruthenium

- (2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl trihydrogen diphosphate

Uniqueness

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the presence of ruthenium in a +2 oxidation state. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.

Biologische Aktivität

Dichlororuthenium(II);(2Z,6Z,10Z)-dodeca-2,6,10-triene, commonly referred to as dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV), is a complex of ruthenium that has garnered attention for its catalytic properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its catalytic efficiency in organic transformations and its implications in medicinal chemistry.

Dichlororuthenium(II);(2Z,6Z,10Z)-dodeca-2,6,10-triene is characterized by the following chemical structure:

- Molecular Formula : C12H18Cl2Ru

- Molar Mass : 334.25 g/mol

- Appearance : Solid powder with a melting point of approximately 190 °C.

The compound serves primarily as a catalyst in various organic reactions, particularly in the isomerization of allylic alcohols to carbonyl compounds.

Catalytic Efficiency

Research has shown that dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) exhibits high catalytic activity in the isomerization of allylic alcohols. The following table summarizes key findings regarding its catalytic performance:

| Substrate | Conversion (%) | Yield (%) | Turnover Frequency (TOF) | Turnover Number (TON) |

|---|---|---|---|---|

| 3-buten-2-ol | 91 | 91 | 62,500 h−1 | 1,500,000 |

| 2-propen-1-ol | 100 | 100 | Not specified | Not specified |

The compound has been reported to facilitate these reactions efficiently in both organic solvents and aqueous media, making it versatile for various synthetic applications .

The proposed mechanism for the isomerization process involves the coordination of the oxygen atom from the allylic alcohol to the ruthenium center. This interaction activates the substrate for subsequent transformations. Density Functional Theory (DFT) calculations have been employed to explore the potential energy surfaces involved in these reactions .

Study 1: Isomerization of Allylic Alcohols

In a study conducted by Cadierno et al. (2004), dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) was utilized to convert various allylic alcohols into their corresponding carbonyl compounds. The results indicated that this catalyst not only provided high yields but also exhibited remarkable stability and reusability .

Study 2: Redox Isomerization

Another significant study highlighted the ability of this ruthenium complex to catalyze redox isomerization reactions effectively. The research demonstrated that the catalyst could maintain high activity even in the presence of potential inhibitors such as conjugated dienes .

Eigenschaften

CAS-Nummer |

12170-97-7 |

|---|---|

Molekularformel |

C12H18Cl2Ru |

Molekulargewicht |

334.2 g/mol |

IUPAC-Name |

dichlororuthenium(2+);dodeca-2,6,10-triene |

InChI |

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |

InChI-Schlüssel |

HIFFVMAWJALNHN-UHFFFAOYSA-L |

SMILES |

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |

Isomerische SMILES |

[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |

Kanonische SMILES |

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.